"Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-" physical and chemical properties
"Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-, a nitroaromatic compound with applications as an intermediate in the synthesis of dyes and other organic molecules. This document consolidates available data on its properties, provides a detailed experimental protocol for its synthesis, and discusses its toxicological profile and potential biological activities.
Core Physical and Chemical Properties
Quantitative data for Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- and its close structural analogs are summarized below for comparative analysis.
Table 1: Physical and Chemical Properties of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- and Related Compounds
| Property | Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- | N-(2-Hydroxyethyl) 4-methyl-2-nitroaniline | 4-Amino-2-nitro-N-(2-hydroxyethyl)aniline | 4-Nitroaniline |
| CAS Number | 18226-17-0 | 100418-33-5 | 2871-01-4 | 100-01-6 |
| Molecular Formula | C₁₀H₁₄N₂O₄ | C₉H₁₂N₂O₃ | C₈H₁₁N₃O₃ | C₆H₆N₂O₂ |
| Molecular Weight | 226.23 g/mol | 196.2 g/mol [1] | 197.19 g/mol [2] | 138.12 g/mol [3] |
| Appearance | - | - | Fine dark maroon crystals or dark brown powder[2] | Yellow or brown powder[4] |
| Melting Point | - | 79.5 °C[1] | 127 °C[2] | 146-149 °C[4][5] |
| Boiling Point | - | 259 °C[1] | 459.8 °C at 760 mmHg[2] | 332 °C[3][4] |
| Water Solubility | - | - | <0.01 g/100 mL at 18 °C[2] | 0.8 mg/mL at 18.5 °C[4] |
| Density | - | 1.32 g/cm³[1] | 1.4 g/cm³[2] | 1.437 g/mL[4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-.
Table 2: Spectroscopic Data for Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-
| Technique | Data |
| ¹³C NMR | Spectral data available. |
| GC-MS | Mass spectrum available. |
| IR (Vapor Phase) | Infrared spectrum available. |
Note: Detailed spectral charts and peak assignments require access to specialized databases and analytical software.
Experimental Protocols
Synthesis of N,N-Bis(2-hydroxyethyl)-4-nitroaniline Derivatives
The following is a representative protocol for the synthesis of N-substituted nitro-p-phenylenediamines, adapted from a patented method. This process can be applied to the synthesis of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- from appropriate precursors.[6]
Reaction Scheme:
Materials:
-
4-Fluoro-3-nitroaniline
-
Diethanolamine
-
50% Sodium hydroxide solution
-
Water
Procedure:
-
In a suitable reaction vessel, combine 4-fluoro-3-nitroaniline and diethanolamine in water.[6]
-
Heat the mixture to a temperature between 80°C and 100°C.[6]
-
Continuously add a 50% strength sodium hydroxide solution over several hours to maintain a pH between 8.5 and 9.5.[6]
-
After the addition of the sodium hydroxide solution is complete, continue stirring the mixture at 100°C for an additional hour.[6]
-
Cool the reaction mixture to room temperature.
-
The resulting precipitate is collected by suction filtration.[6]
-
Wash the collected solid with several portions of water to remove any remaining impurities.[6]
-
The final product, N,N-bis(2-hydroxyethyl)-4-fluoro-3-nitroaniline, is then dried.
Toxicological and Biological Activity
Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- belongs to the family of nitroanilines, which are known for their potential toxicity.
Toxicity Profile:
-
Eye Irritation: A related compound, N,N'-bis-(2-hydroxyethyl)-2-nitro-p-phenylenediamine, has been shown to cause irritation to the conjunctivae in animal studies, which resolved within a few days.[7]
-
Nitrosation Potential: As a secondary amine, there is a potential for the formation of nitrosamines, which are known carcinogens. The nitrosamine content in related compounds used in cosmetic formulations is strictly limited.[7]
-
Methemoglobinemia: Aromatic amines and nitro compounds are known to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen. A fatal poisoning case involving p-nitroaniline confirmed methemoglobinemia as the primary toxic effect.[8]
-
Metabolism: In a fatal poisoning case, p-nitroaniline was found to be metabolized into several compounds, including 2-hydroxy-4-nitroaniline and p-phenylenediamine.[8]
Biological Activity:
-
Hair Dyes: Several N-substituted nitroanilines are used as direct or oxidative hair dye components.[7]
-
Enzyme Substrates: The p-nitroaniline moiety is a well-known chromophore released from synthetic peptide substrates by enzymatic activity, allowing for the colorimetric measurement of enzyme kinetics.[9]
Due to the limited specific research on Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-, its biological activity and potential involvement in signaling pathways are not well-defined. However, based on its structural similarity to other nitroaromatic compounds, it is prudent to handle it with appropriate safety precautions, assuming potential toxicity.
Safety and Handling
Based on the toxicological profile of related compounds, the following safety precautions are recommended when handling Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Store in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.
This technical guide provides a summary of the current knowledge on Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-. Further research is needed to fully elucidate its biological activity, and toxicological profile, and to explore its potential applications in drug development and other scientific fields.
References
- 1. N-(2-Hydroxyethyl) 4-methyl-2-nitroaniline [myskinrecipes.com]
- 2. echemi.com [echemi.com]
- 3. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 5. 4-Nitroaniline = 99 100-01-6 [sigmaaldrich.com]
- 6. US5414128A - Process for the preparation of N-substituted nitro-p-phenylenediamines - Google Patents [patents.google.com]
- 7. ec.europa.eu [ec.europa.eu]
- 8. gtfch.org [gtfch.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
